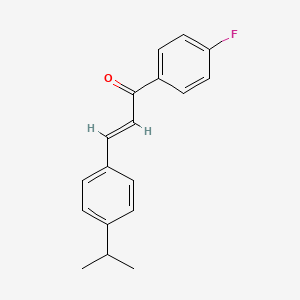

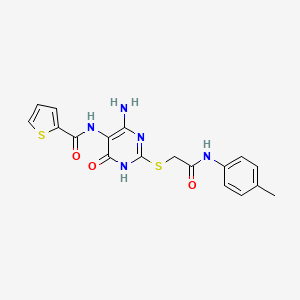

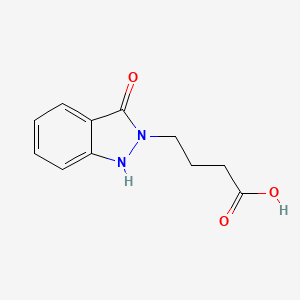

![molecular formula C23H24N4O3 B2381893 (4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251565-33-9](/img/structure/B2381893.png)

(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone” is a complex organic molecule. It has been reported as an ultrapotent and highly selective inhibitor of MAGL in vitro .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .

Chemical Reactions Analysis

The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the molecular weight of a similar compound, 5- ( ( (1R,3aR,4S,6aR)-4- (Benzo [d] [1,3]dioxol-5-yl)hexahydrofuro [3,4-c]furan-1-yl)oxy)benzo [d] [1,3]dioxole, is 370.3527 g/mol .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been investigated for its anticancer potential. Specifically, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports. These compounds were synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, two compounds—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells .

Heavy Metal Ion Detection

The compound has also found application in detecting the carcinogenic heavy metal ion lead (Pb^2+) . A sensitive and selective Pb^2+ sensor was developed by depositing a thin layer of the compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) .

Antitumor Activity

Novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which include our compound, were synthesized and evaluated for antitumor activities against HeLa, A549, and MCF-7 cell lines. Some of these compounds exhibited potent growth inhibition properties with IC50 values generally below 5 μM .

Wirkmechanismus

- However, we can explore related compounds or mechanisms to gain insights. For instance, some anticancer agents target microtubules and tubulin proteins, which play a vital role in cell division. These agents disrupt microtubule assembly, leading to cell cycle arrest and apoptosis .

Target of Action

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(1,3-benzodioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-14-7-9-27(10-8-14)23(28)18-12-24-22-17(5-3-15(2)25-22)21(18)26-16-4-6-19-20(11-16)30-13-29-19/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFFYJDDXPAGEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCO5)C=CC(=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

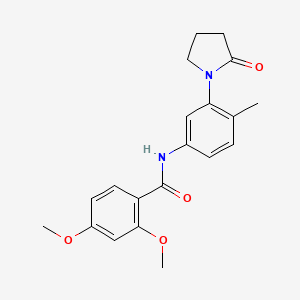

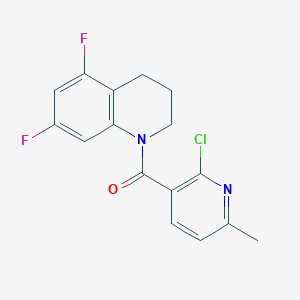

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2381812.png)

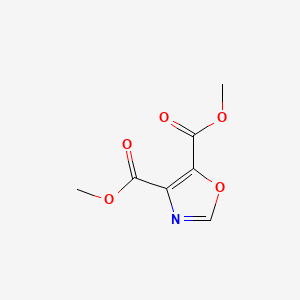

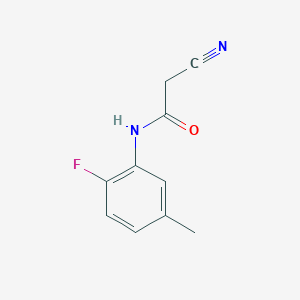

![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)

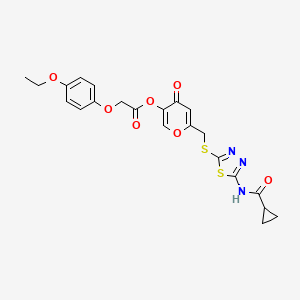

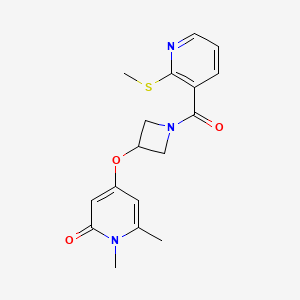

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)

![(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide](/img/structure/B2381832.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2381833.png)